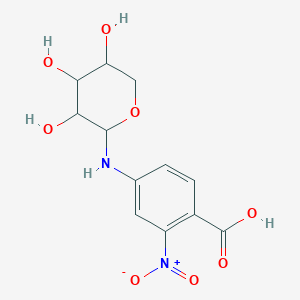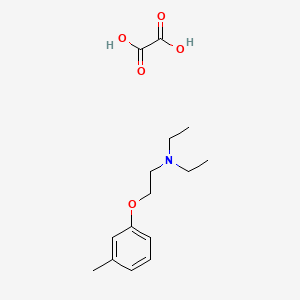
N-(4-carboxy-3-nitrophenyl)-beta-L-arabinopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carboxy-3-nitrophenyl)-beta-L-arabinopyranosylamine, commonly known as CNP-ARA, is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. CNP-ARA is a derivative of arabinose, which is a type of sugar molecule found in plants. The molecule has a nitrophenyl group attached to the arabinose moiety, which makes it an excellent tool for studying various biological processes.
作用机制
The mechanism of action of CNP-ARA involves its interaction with enzymes that cleave arabinose from glycoconjugates. The nitrophenyl group attached to the arabinose moiety makes it an excellent substrate for these enzymes, which hydrolyze the molecule to release arabinose. The release of arabinose can be detected using various analytical techniques, which allows researchers to study the activity of these enzymes in different biological systems.
Biochemical and Physiological Effects:
CNP-ARA has been shown to have several biochemical and physiological effects. The molecule has been used to study the activity of enzymes that cleave arabinose from glycoconjugates in various biological systems, including plants, animals, and microorganisms. CNP-ARA has also been used to study the biosynthesis of arabinose-containing molecules such as AGPs and pectins.
实验室实验的优点和局限性
One of the significant advantages of CNP-ARA is its specificity towards enzymes that cleave arabinose from glycoconjugates. The molecule is an excellent tool for studying the activity of these enzymes, and its release can be detected using various analytical techniques. However, one of the limitations of CNP-ARA is its cost, which can be a significant factor in large-scale experiments.
未来方向
There are several future directions for the use of CNP-ARA in scientific research. One of the areas of interest is the study of the biosynthesis of arabinose-containing molecules such as AGPs and pectins. CNP-ARA can be used to study the activity of enzymes involved in the biosynthesis of these molecules, which can provide insights into their biological functions. Another area of interest is the development of new methods for the synthesis of CNP-ARA, which can lead to improved yields and lower costs. Finally, CNP-ARA can be used in the development of new drugs that target enzymes involved in the biosynthesis of arabinose-containing molecules, which can have significant therapeutic potential.
Conclusion:
In conclusion, CNP-ARA is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. The molecule has been extensively used to study various biological processes, including the biosynthesis of arabinose-containing molecules and the activity of enzymes that cleave arabinose from glycoconjugates. CNP-ARA has several advantages as a tool for scientific research, including its specificity towards these enzymes. However, its cost can be a significant factor in large-scale experiments. There are several future directions for the use of CNP-ARA in scientific research, including the study of the biosynthesis of arabinose-containing molecules and the development of new drugs that target enzymes involved in their biosynthesis.
合成方法
The synthesis of CNP-ARA involves the reaction of arabinose with 4-nitrophenyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product. The synthesis of CNP-ARA has been optimized over the years, and several methods have been developed to obtain high yields of the molecule.
科学研究应用
CNP-ARA has been extensively used in scientific research to study various biological processes. The molecule is used as a substrate for enzymes that cleave arabinose from glycoconjugates, which are molecules that play a crucial role in cell signaling and communication. CNP-ARA is also used as a tool to study the biosynthesis of arabinose-containing molecules such as arabinogalactan proteins (AGPs) and pectins.
属性
IUPAC Name |
2-nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O8/c15-8-4-22-11(10(17)9(8)16)13-5-1-2-6(12(18)19)7(3-5)14(20)21/h1-3,8-11,13,15-17H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIBFCYZCEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)

![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)
![8-methoxy-4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4973682.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)
![1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)
![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)